molecular formula C17H30ClNO3 B2855907 TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE CAS No. 1052533-17-1

TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE

Cat. No.: B2855907
CAS No.: 1052533-17-1
M. Wt: 331.88
InChI Key: LCUDSMAQPNGGRB-UHFFFAOYSA-N
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Description

TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl group, ethylphenoxy group, and hydroxypropylamine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with 3-(2-(4-ethylphenoxy)ethoxy)-2-hydroxypropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the ethylphenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxypropylamine moiety is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

TERT-BUTYL({3-[2-(4-ETHYLPHENOXY)ETHOXY]-2-HYDROXYPROPYL})AMINE HYDROCHLORIDE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(tert-butylamino)-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3.ClH/c1-5-14-6-8-16(9-7-14)21-11-10-20-13-15(19)12-18-17(2,3)4;/h6-9,15,18-19H,5,10-13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUDSMAQPNGGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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